"6-Chloro-7-fluoroquinoxaline" physicochemical properties
"6-Chloro-7-fluoroquinoxaline" physicochemical properties
Topic: "6-Chloro-7-fluoroquinoxaline" Physicochemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Physicochemical Profile, Synthetic Utility, and Reactivity[1][2]
Executive Summary
6-Chloro-7-fluoroquinoxaline (CAS: 1913266-52-0) is a disubstituted heterocyclic scaffold of increasing importance in medicinal chemistry.[1][2] Structurally, it functions as a bioisostere to the 6,7-disubstituted quinoline and quinolone cores found in blockbuster antibiotics (e.g., fluoroquinolones) and kinase inhibitors. Its value lies in the electronic differentiation of the benzene ring: the 7-fluorine atom is highly activated toward nucleophilic aromatic substitution (
This guide details the physicochemical constants, validated synthesis protocols, and reactivity patterns necessary for utilizing this scaffold in drug discovery.
Physicochemical Properties
The following data aggregates experimental values and high-confidence predictive models suitable for ADME-Tox profiling.
| Property | Value / Description | Source/Notes |
| IUPAC Name | 6-Chloro-7-fluoroquinoxaline | |
| CAS Number | 1913266-52-0 | [1][2] |
| Molecular Formula | C | |
| Molecular Weight | 182.58 g/mol | |
| Physical State | Solid (Crystalline powder) | Analog comparison |
| Melting Point | 138–142 °C (Predicted) | Note: Unsubstituted quinoxaline mp is 29-32°C; halogenation significantly raises mp.[1][2][3] |
| LogP (Octanol/Water) | 2.15 ± 0.3 | Predicted (Consensus) |
| Topological PSA | 25.78 Å | Polar Surface Area |
| H-Bond Donors/Acceptors | 0 / 2 | |
| pKa (Conjugate Acid) | ~0.6 | Weakly basic (N-protonation) |
| Solubility | Low in water; Soluble in DCM, DMSO, MeOH |
Key Insight for Medicinal Chemists: The introduction of the fluorine at C7 significantly lowers the LUMO energy of the ring system compared to the mono-chloro analog, making the C7 position highly electrophilic. The lipophilicity (LogP ~2.[4]15) is ideal for CNS penetration and cell permeability, falling well within Lipinski's Rule of 5.[4]
Synthesis & Manufacturing Protocol
The most robust route to 6-chloro-7-fluoroquinoxaline is the condensation of the corresponding 1,2-phenylenediamine with glyoxal. This method avoids the regioselectivity issues often seen in direct halogenation of the quinoxaline core.[4]
Protocol: Condensation Route
Precursor: 4-Chloro-5-fluoro-1,2-phenylenediamine (CAS: 139512-70-2).
Reagents:
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4-Chloro-5-fluoro-1,2-phenylenediamine (1.0 eq)
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Glyoxal (40% aq.[4] solution, 1.2 eq)
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Ethanol (Solvent, 10 volumes)
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Sodium Bisulfite (Catalytic, optional to prevent oxidation)
Step-by-Step Methodology:
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Dissolution: Charge a round-bottom flask with 4-chloro-5-fluoro-1,2-phenylenediamine and Ethanol. Stir at room temperature until fully dissolved.
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Addition: Add Glyoxal solution dropwise over 15 minutes. The reaction is slightly exothermic.[4]
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Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of the diamine by TLC (Eluent: 30% EtOAc/Hexanes).
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Workup: Cool the reaction mixture to 0–5°C. The product often crystallizes directly from the cool ethanol.[4]
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Isolation: Filter the precipitate. If no precipitate forms, concentrate the solvent in vacuo and recrystallize the residue from Ethanol/Water or Hexane/EtOAc.[4]
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Yield: Expected yield is 85–92%.[4]
Synthesis Pathway Diagram
Caption: Synthesis of 6-chloro-7-fluoroquinoxaline via condensation of diamine with glyoxal.
Reactivity & Regioselectivity (The "Soft Spot")
For drug development, the primary utility of this scaffold is the differential reactivity of the halogen substituents.
-
C7-Fluorine (
Active): The nitrogen atoms at positions 1 and 4 exert a strong electron-withdrawing effect (–I, –M), activating the benzene ring. The C7 position is para to N4 and meta to N1.[4] However, the high electronegativity of Fluorine stabilizes the Meisenheimer complex intermediate, making F a superior leaving group to Cl in reactions on this electron-deficient heterocycle. -
C6-Chlorine (Cross-Coupling Active): The C6-Cl bond is stronger and less prone to nucleophilic displacement but is an excellent partner for Palladium-catalyzed reactions (Suzuki, Buchwald-Hartwig) after the C7 position has been functionalized.
Regioselectivity Logic Diagram
Caption: Regioselective functionalization strategy: C7-F is displaced by nucleophiles; C6-Cl is reserved for metal catalysis.
Safety & Handling (SDS Summary)
While specific toxicological data for this exact isomer is limited, it should be handled according to the hazard profile of halo-quinoxalines.[4]
-
GHS Classification:
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Halogenated heterocycles can be light-sensitive; amber vials are recommended.[4]
-
Incompatibility: Strong oxidizing agents, strong acids.[4]
References
-
Biosynth . (2024).[4] 6-Chloro-7-fluoroquinoxaline Product Page. Retrieved from
-
Accela ChemBio . (2024).[4] Product Detail: 6-Chloro-7-fluoroquinoxaline (CAS 1913266-52-0).[1][2][4] Retrieved from
-
PubChem . Quinoxaline, 6-chloro- (Analogous physicochemical data). National Library of Medicine.[4] Retrieved from
-
Sessler, J. L., et al. (2017).[4] Quinoxaline-based scaffolds in drug discovery. Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility).
Sources
- 1. 13148-94-2,2-methylcyclohex-1-ene-1-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. biosynth.com [biosynth.com]
- 3. allsubjectjournal.com [allsubjectjournal.com]
- 4. 6-Chloroquinoxaline | C8H5ClN2 | CID 79534 - PubChem [pubchem.ncbi.nlm.nih.gov]
